molecular formula C9H9BrN2O B2526458 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline CAS No. 1807700-37-3

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline

Cat. No.: B2526458
CAS No.: 1807700-37-3
M. Wt: 241.088
InChI Key: WPFTVPYNAIZYET-UHFFFAOYSA-N
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Description

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline is a chemical compound that belongs to the class of brominated anilines and oxazoles. This compound features a bromine atom attached to the benzene ring and an oxazole ring fused to the aniline structure. The presence of both bromine and oxazole moieties imparts unique chemical and biological properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline typically involves the following steps:

    Oxazole Formation: The formation of the oxazole ring can be accomplished by reacting the brominated aniline with appropriate reagents such as glyoxal and ammonia or other nitrogen sources under cyclization conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the oxazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted anilines or oxazoles.

Scientific Research Applications

5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its reactive functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: Lacks the bromine atom, which may result in different chemical and biological properties.

    5-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.

    5-Bromo-2-(1,3-oxazol-2-yl)aniline: Similar structure but without the dihydro component in the oxazole ring, which may influence stability and reactivity.

Uniqueness

The presence of both the bromine atom and the oxazole ring in 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline imparts unique properties that can be exploited in various research and industrial applications. The bromine atom can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and other interactions, making this compound versatile and valuable in different contexts.

Properties

IUPAC Name

5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFTVPYNAIZYET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=N1)C2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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